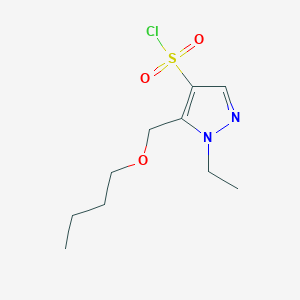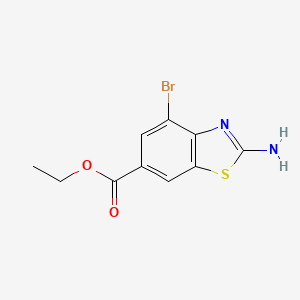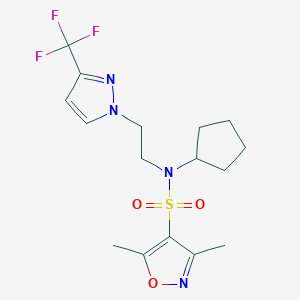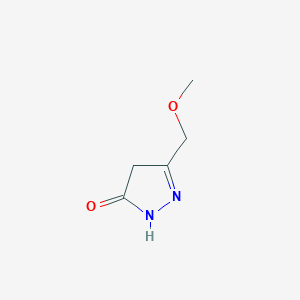
5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline is a complex organic compound characterized by its unique molecular structure, which includes a pyridine ring, an indoline moiety, and a trifluoromethoxyphenylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline typically involves multiple steps, starting with the preparation of the indoline core. The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the trifluoromethoxyphenylsulfonyl group using sulfonylation techniques. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are employed to handle the chemical reactions, with stringent quality control measures in place to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often employ strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of new materials, such as coordination polymers and metal-organic frameworks (MOFs).
Biology: Biologically, 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline is studied for its interactions with biological targets. It has shown potential as a ligand for metal ions, which can be useful in studying metalloproteins and enzymes.
Medicine: In the medical field, this compound is being investigated for its pharmacological properties
Industry: Industrially, the compound is used in the development of advanced materials with specific properties, such as enhanced thermal stability and chemical resistance. These materials have applications in various industries, including electronics, aerospace, and environmental science.
Mecanismo De Acción
The mechanism by which 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline exerts its effects involves its interaction with molecular targets and pathways. The compound's pyridine ring and sulfonyl group play crucial roles in binding to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may modulate signaling pathways related to inflammation and cell proliferation.
Comparación Con Compuestos Similares
5-(Pyridin-4-yl)isophthalic acid
5-(2,6-Dimethylpyridin-4-yl)isophthalic acid
5-(3,5-Dimethylpyrazol-4-yl)isophthalic acid
Uniqueness: 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline stands out due to its trifluoromethoxyphenylsulfonyl group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable tool in scientific research and industrial applications.
Propiedades
IUPAC Name |
5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O3S/c21-20(22,23)28-17-2-4-18(5-3-17)29(26,27)25-12-9-16-13-15(1-6-19(16)25)14-7-10-24-11-8-14/h1-8,10-11,13H,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILIECGZFITYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide](/img/structure/B2781813.png)
![N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2781816.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)

![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)
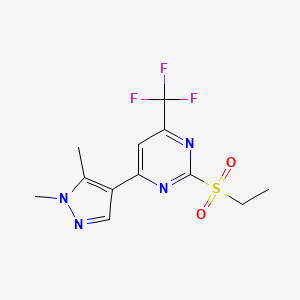
![7-[(Phenylsulfonyl)amino]heptanoic acid](/img/structure/B2781827.png)
![2-cyclopropyl-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2781829.png)
![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
